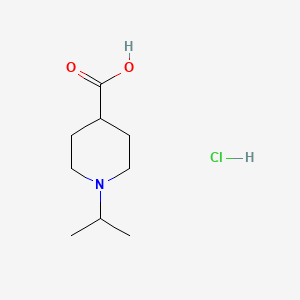

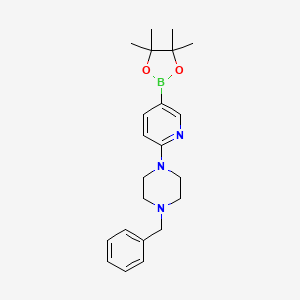

2,3,4,6-Tetra-o-allyl-d-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3,4,6-Tetra-o-allyl-d-glucopyranose” is a derivative of D-glucopyranose . It is an important D-glucopyranose derivative for glucosylations and other reactions . It is used in the synthesis of disaccharides and D-glucose6-phosphate .

Synthesis Analysis

The synthesis of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” involves the use of octa-O-benzyl sucrose or octa-O-allyl sucrose dissolved in an organic solvent with the addition of hydrochloric acid .Molecular Structure Analysis

The molecular structure of “2,3,4,6-Tetra-o-allyl-d-glucopyranose” is similar to that of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose . The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 .Chemical Reactions Analysis

The 2-azido group in “2,3,4,6-Tetra-o-allyl-d-glucopyranose” acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Applications De Recherche Scientifique

Synthesis of C-D-Glucopyranosyl Derivatives : A study by Allevi et al. (1987) discusses the activation of commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose, leading to the production of C-D-glucopyranosyl derivatives with α-configuration and activated aromatic nucleophiles yielding corresponding β-anomers (Allevi et al., 1987).

Synthesis of Cyclodextrin-based Carbohydrate Cluster Compounds : Fulton and Stoddart (2000) describe the synthesis of cyclodextrin-based carbohydrate cluster compounds using the photoaddition of thiol 2,3,4,6-tetra-O-acetyl-beta-D-1-thioglucopyranose, yielding compounds for potential use in various applications, including up to 70% yields (Fulton & Stoddart, 2000).

Synthesis of 2,3,4,6-Tetra-O-Alkylated D-Glucose and D-Galactose : Kaesbeck and Kessler (1997) discuss the synthesis of 2,3,4,6-tetra-O-benzylated and -allylated D-glucopyranoses, which have potential applications in various chemical processes (Kaesbeck & Kessler, 1997).

C- and S-perfluoroalkylations of Monosaccharide Derivatives : Hein, Miethchen, and Schwäbisch (1999) explore the alkylation of monosaccharide derivatives like allyl 2,3,4,6-tetra-O-acetyl-β-d-glucoside, leading to the creation of amphiphilic sugars with potential applications in various scientific fields (Hein, Miethchen, & Schwäbisch, 1999).

Synthesis of 1-thio-β-lactoside Clusters : Meng et al. (2002) describe a synthesis process of glycoside clusters using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-1-thio-β-D-glucopyranose. These clusters have potential uses in exploring anti-metastatic activity (Meng et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWSFCCHQHPCH-IHAUNJBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-o-allyl-d-glucopyranose | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)